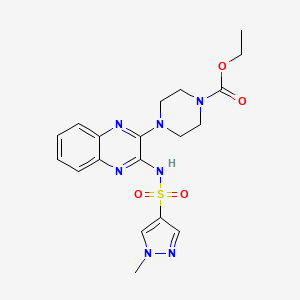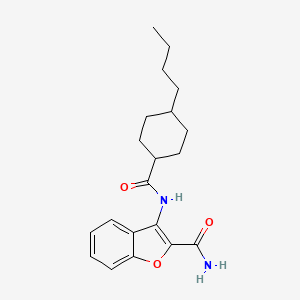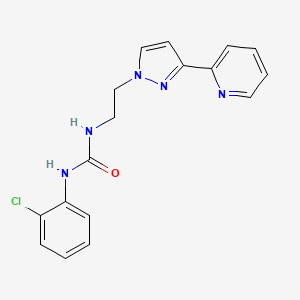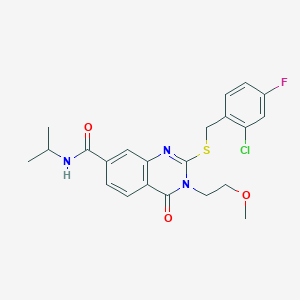
4-(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related arylpiperazines is detailed in the first paper, where a new model of 4-alkyl-1-arylpiperazines with a terminal dihydronaphthalene fragment was created to explore their serotonergic and dopaminergic activity . These compounds were synthesized with the aim of discovering novel antipsychotic and anxiolytic agents. The synthesis involved creating a series of compounds with varying affinities for dopamine D-2 and serotonin 5-HT1A and 5-HT2 receptors.
Molecular Structure Analysis
The molecular structure of arylpiperazines, as discussed in the first paper, is crucial for their interaction with various receptors . The presence of the dihydronaphthalene fragment and its position on the alkyl chain significantly affects the compound's affinity for the receptors. The structure-activity relationship (SAR) indicates that subtle changes in the molecular structure can lead to significant differences in pharmacological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the binding affinities to receptors suggest that these compounds have the necessary lipophilicity and molecular size to interact with biological targets . The electrochemical properties of related tetrahydro-1,2,4-triazines, including their adsorption characteristics and inhibition mechanism on steel surfaces, are explored in the second paper . These properties are essential for their function as corrosion inhibitors and are determined using electrochemical methods and theoretical computations.
Applications De Recherche Scientifique
Herbicidal Activity
Research has shown that derivatives of trifluoromethylpyrimidines, which share structural similarities with the specified compound, are effective as selective post-emergence herbicides in crops such as cotton. These compounds are believed to achieve selectivity through metabolization into sulfone derivatives. Moreover, certain combinations of these pyrimidine derivatives with lipophilic difluoromethyl-benzenesulfonamide moieties have demonstrated selective herbicidal activity in wheat, highlighting their potential in agricultural applications (Hamprecht et al., 1999).
Anticancer Properties
A series of compounds structurally related to the specified molecule have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Among these, some derivatives exhibited significant activity, suggesting the potential of these compounds as anticancer agents. This underscores the importance of such chemical structures in the development of new therapeutic options for cancer treatment (Mallesha et al., 2012).
Pharmaceutical Development
Compounds with structural elements of "4-(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine" have been explored for their potential in therapeutic and diagnostic applications in oncology. Efforts to reduce the lipophilicity of such compounds to improve their utility have led to analogues with promising sigma receptor affinities, which may be beneficial in the development of radiotracers for positron emission tomography (PET) imaging in cancer diagnosis and treatment planning (Abate et al., 2011).
Propriétés
IUPAC Name |
4-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-7-9-26(10-8-25)29(27,28)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11-13H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOXSYCYBFKQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)



![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)
![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

